PB1 Bromodomain Affinity Advantage Over 5-Bromo Analog
7-Bromo-2H-[1,3]dioxolo[4,5-B]pyridine binds to the PB1 bromodomain isoform 5 with a Kd of 170 nM as measured by isothermal titration calorimetry (ITC) [1]. In contrast, the 5-bromo regioisomer exhibits no detectable binding to PB1 (Kd > 3000 nM estimated from single-concentration screen) [2]. This represents a >17-fold difference in binding affinity, establishing the 7-bromo isomer as the preferred scaffold for PB1-targeted chemical probes.
| Evidence Dimension | Binding affinity (Kd) for PB1 bromodomain isoform 5 |
|---|---|
| Target Compound Data | Kd = 170 nM |
| Comparator Or Baseline | 5-Bromo-2H-[1,3]dioxolo[4,5-B]pyridine (Kd > 3000 nM, estimated from 100 μM single-concentration screen) |
| Quantified Difference | >17.6-fold higher affinity (170 nM vs >3000 nM) |
| Conditions | His6-tagged human recombinant PB1 bromodomain isoform 5 expressed in E. coli BL21(DE3)-R3-pRARE2 cells; VP-ITC microcalorimetry |
Why This Matters
For programs targeting PB1 bromodomain, procuring the 7-bromo isomer provides the necessary target engagement potency; substituting the 5-bromo analog would yield a compound with negligible affinity for the intended target.
- [1] BindingDB. BDBM50184981 (CHEMBL3823055). Affinity Data: Kd = 170 nM. Assay: Binding affinity to His6-tagged human recombinant PB1 bromodomain isoform 5 by VP-ITC. View Source
- [2] PMC. TABLE II. Compound 3: KD >3000 nM (estimated from 100 μM screen). View Source
